molecular formula C20H24N2O5S B2786857 2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941939-66-8

2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2786857
CAS RN: 941939-66-8
M. Wt: 404.48
InChI Key: CBRUKFYYFASUPY-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as "DMXAA" and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

DMXAA works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. This activation leads to the production of type I interferons and other cytokines, which in turn leads to the destruction of tumor cells. DMXAA has also been found to enhance the activity of natural killer cells and T cells, which are important components of the immune system.
Biochemical and Physiological Effects:
DMXAA has been found to have a wide range of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interferon-alpha, interferon-beta, and tumor necrosis factor-alpha. DMXAA has also been found to enhance the activity of natural killer cells and T cells, which are important components of the immune system. In addition, DMXAA has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One of the advantages of DMXAA is that it has been extensively studied and has a well-characterized mechanism of action. This makes it an attractive candidate for further research and development. However, DMXAA has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. In addition, it has a short half-life in vivo, which makes it difficult to administer in animal models.

Future Directions

There are several future directions for research on DMXAA. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the use of DMXAA in combination with other cancer therapies such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of DMXAA in other disease areas such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, DMXAA is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biochemical and physiological effects and has shown promise as a cancer therapy. While there are some limitations to its use in lab experiments, there are several future directions for research on DMXAA.

Synthesis Methods

DMXAA can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-methyl-3-(2-oxopiperidin-1-yl)aniline. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DMXAA has been extensively studied for its potential use in cancer therapy. It has been found to have anti-tumor activity in a variety of cancer cell lines and animal models. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells. DMXAA has also been found to enhance the efficacy of chemotherapy and radiation therapy.

properties

IUPAC Name

2,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-7-8-15(12-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-13-16(26-2)9-10-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRUKFYYFASUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

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